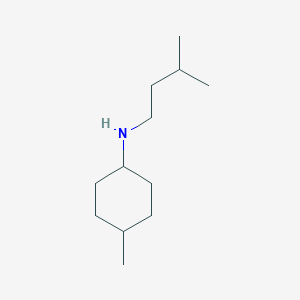
4-methyl-N-(3-methylbutyl)cyclohexan-1-amine
カタログ番号 B7808897
分子量: 183.33 g/mol
InChIキー: JKQSKKCOSUMZTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08362049B2
Procedure details


4-trans-methyl-cyclohexylamine hydrochloride (15 g, 100 mmol) in THF-MeOH (2:1, 200 mL) was added solid NaOH (6.01 g, 150 mmol). The mixture was stirred for 30 m before isovaleraldehyde (10.4 g, 120 mmol), 20 mL AcOH was added. Subsequently sodium cyanoborohydride (6.0 g, 150 mmol) was added in small portions. The reaction mixture was stirred for 18 h before H2O (200 mL) was added and the mixture was extracted with DCM (2×100 mL). The organic fraction were dried (MgSO4) before an excess of HCl in diethyl ether were added. The solvent were removed in vacuo and diethyl ether was added (200 mL). The precipitate was filtered off washed with diethyl ether and dried in vacuo to give 18.8 g of (3-methyl-butyl)-(4-methyl-cyclohexyl)-amine.
[Compound]
Name
4-trans-methyl-cyclohexylamine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One


Name
THF MeOH
Quantity
200 mL
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[CH:3](=O)[CH2:4][CH:5]([CH3:7])[CH3:6].[CH3:9][C:10](O)=O.[C:13]([BH3-])#[N:14].[Na+].[CH2:17]1[CH2:21]O[CH2:19][CH2:18]1.CO>O>[CH3:6][CH:5]([CH3:7])[CH2:4][CH2:3][NH:14][CH:13]1[CH2:10][CH2:9][CH:17]([CH3:21])[CH2:18][CH2:19]1 |f:0.1,4.5,6.7|
|
Inputs


Step One
[Compound]
|
Name
|
4-trans-methyl-cyclohexylamine hydrochloride
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.01 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
THF MeOH
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1.CO
|
Step Two
|
Name
|
|
|
Quantity
|
10.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C)C)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with DCM (2×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic fraction were dried (MgSO4) before an excess of HCl in diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent were removed in vacuo and diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added (200 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCNC1CCC(CC1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
